molecular formula C7H11N3O B2969544 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 262607-84-1

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2969544
CAS No.: 262607-84-1
M. Wt: 153.185
InChI Key: BAPVOVWXTHCGHX-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause serious eye irritation and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide and similar compounds have shown promising results as potential fungicidal and insecticidal agents . Especially, some compounds in this series have shown activities that are comparable or even better than commercial fungicides and insecticides . Therefore, these compounds could be considered as a precursor structure for further design of pesticides .

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Some pyrazole derivatives have shown moderate antiproliferative activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPVOVWXTHCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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